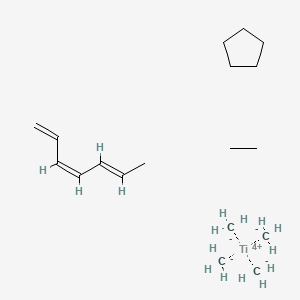
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% (DCFT) is a small molecule that has been used in a variety of scientific research applications. It is a low molecular weight compound with a molecular formula of C4Cl3F2NOS and a molecular weight of 226.9 g/mol. It is a white solid at room temperature and is soluble in many organic solvents. The structure of DCFT is shown in Figure 1.
Applications De Recherche Scientifique
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a model compound in studies of the reactivity of halogenated compounds with proteins. It has been used as an inhibitor of cytochrome P450 enzymes and as a probe for the study of the enzymatic mechanism of cytochrome P450.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% is not fully understood. It is believed to act as an inhibitor of cytochrome P450 enzymes by binding to the heme pocket of the enzyme. This binding prevents the enzyme from catalyzing the oxidation of its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% are not fully understood. Studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of other enzymes, such as lipases and proteases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% has several advantages for use in lab experiments. It is a low molecular weight compound that is soluble in many organic solvents. It is also relatively inexpensive and easy to synthesize. The main limitation of 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% is that it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for research on 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99%. These include further studies of its mechanism of action, its biochemical and physiological effects, and its use as a model compound in studies of the reactivity of halogenated compounds with proteins. Other potential research directions include the development of new synthesis methods for 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% and the development of new applications for 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99%.
Méthodes De Synthèse
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dichloro-5-chloro-1,3-thiazole with 2,2,2-trichloro-1,1-difluoroethyl bromide in the presence of anhydrous sodium carbonate in acetonitrile. The reaction is carried out at room temperature and the product is purified by recrystallization from acetonitrile.
Propriétés
IUPAC Name |
2,4-dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5F2NS/c6-2-1(14-3(7)13-2)4(11,12)5(8,9)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPVSGXZOIUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(C(Cl)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
